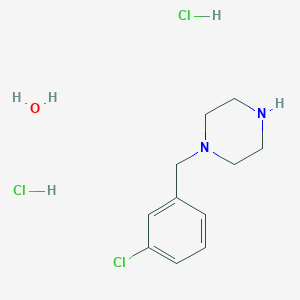
1-(3-chlorobenzyl)piperazine dihydrochloride hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chlorobenzyl)piperazine dihydrochloride hydrate, commonly known as mCPP, is a chemical compound that belongs to the class of piperazine derivatives. It is a psychoactive drug that has been studied extensively for its effects on the central nervous system. The compound has been found to have potential applications in scientific research, particularly in the field of neuroscience.
Mécanisme D'action
MCPP acts as a partial agonist at the 5-HT2A and 5-HT2C receptors, which are involved in the regulation of mood, appetite, and sleep. It has been found to increase the release of serotonin and dopamine in the brain, leading to its psychoactive effects. The compound has also been found to have affinity for other receptors, including the alpha-1 adrenergic receptor and the sigma-1 receptor.
Biochemical and Physiological Effects:
mCPP has been found to have a range of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause changes in body temperature and respiration. The compound has also been found to affect the release of various hormones, including cortisol and prolactin.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using mCPP in lab experiments is its ability to selectively target the serotonin receptors. This makes it a useful tool for studying the role of serotonin in various physiological processes. However, the compound has also been found to have off-target effects on other receptors, which can complicate its use in certain experiments. Additionally, the psychoactive effects of the compound can make it difficult to interpret results in behavioral studies.
Orientations Futures
There are several future directions for research involving mCPP. One area of interest is its potential use as a therapeutic agent for various psychiatric disorders, including depression and anxiety. The compound has also been studied for its potential use in drug discovery, particularly in the development of new antidepressant and antipsychotic medications. Finally, further research is needed to fully understand the mechanism of action of mCPP and its effects on various physiological processes.
Méthodes De Synthèse
The synthesis of mCPP involves the reaction of 1-(3-chlorophenyl)piperazine with hydrochloric acid. The resulting compound is then treated with water to obtain the dihydrochloride hydrate form. The procedure is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
MCPP has been studied extensively for its effects on the central nervous system. It has been found to act as a serotonin receptor agonist, specifically targeting the 5-HT2A and 5-HT2C receptors. This makes it a useful tool for studying the role of serotonin in various physiological and pathological processes.
Propriétés
IUPAC Name |
1-[(3-chlorophenyl)methyl]piperazine;hydrate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2.2ClH.H2O/c12-11-3-1-2-10(8-11)9-14-6-4-13-5-7-14;;;/h1-3,8,13H,4-7,9H2;2*1H;1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKFYWCUNVPQKPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC(=CC=C2)Cl.O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorobenzyl)piperazine dihydrochloride hydrate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(5-methoxy-2-furoyl)-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6089786.png)
![2-ethyl-5-{6-[(1-phenylethyl)amino]-3-pyridazinyl}benzenesulfonamide](/img/structure/B6089796.png)
![1-[1-(2-chloro-6-fluorobenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine](/img/structure/B6089804.png)
![N-{4-[(5-bromo-1-naphthoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B6089811.png)
![3-(4-chlorophenyl)-2-methyl-7-[2-(2-thienyl)ethyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6089812.png)
![ethyl 3-(3-phenylpropyl)-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3-piperidinecarboxylate](/img/structure/B6089813.png)
![5-(2-methoxyphenyl)-2-methyl-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6089828.png)

![ethyl 4-({N-[(4-bromophenyl)sulfonyl]-N-ethylglycyl}amino)benzoate](/img/structure/B6089838.png)
![N-ethyl-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-phenylacetamide](/img/structure/B6089839.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-chloro-5-nitrobenzamide](/img/structure/B6089843.png)
![N-methyl-N-(tetrahydro-2H-pyran-4-yl)-5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B6089845.png)
![1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B6089849.png)